molecular formula C11H10OS B1434929 Ethanone,1-(3-methylbenzo[b]thien-5-yl)- CAS No. 1895851-11-2

Ethanone,1-(3-methylbenzo[b]thien-5-yl)-

Cat. No. B1434929
CAS RN: 1895851-11-2
M. Wt: 190.26 g/mol
InChI Key: TXVGUQUMZOPWBN-UHFFFAOYSA-N
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Description

Ethanone,1-(3-methylbenzo[b]thien-5-yl)-, is an organic compound belonging to the class of thiophenes. It is an important intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and other organic compounds. It has been widely studied in recent years due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

1. Synthesis and Biological Activity

Ethanone, 1-(3-methylbenzo[b]thien-5-yl)-, and its derivatives are utilized as key intermediates in the synthesis of various compounds with potential biological activities. For instance, (3-hydroxybenzo[b]thiophen-2-yl) aryl methanones, structurally related to Ethanone, have been synthesized and used as intermediates in creating benzothienopyranones (Pradhan & De, 2005). Similarly, derivatives of Ethanone, like 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, have been synthesized and evaluated for their antitumor activities, showing promising results against specific tumor cells (Mahmoud et al., 2021).

2. Synthesis of Heterocyclic Compounds

Ethanone derivatives are critical in synthesizing various heterocyclic compounds. For example, 1-(5-bromobenzofuran-2-yl)ethanone has been used to synthesize thiadiazoles, pyrazolo[1,5-a]pyrimidines, and other heterocyclic compounds (Abdelhamid et al., 2016). These compounds are structurally related to Ethanone and have their structures elucidated through spectral data and chemical transformation.

3. Antimicrobial and Antiviral Applications

Compounds synthesized from Ethanone derivatives have been evaluated for their antimicrobial and antiviral properties. For instance, thiazolyl(hydrazonoethyl)thiazoles, derived from Ethanone-related compounds, have shown potential anti-breast cancer properties (Mahmoud et al., 2021). Additionally, derivatives like 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone have been used to synthesize compounds with evaluated antiviral activities against viruses like HSV1 and HAV-MBB (Attaby et al., 2006).

4. Synthesis of Anticandidal Agents

Ethanone-related compounds have been synthesized and screened for their anticandidal activity and cytotoxic effects. Some derivatives have been found to be potent anticandidal agents with weak cytotoxicities, highlighting their potential in developing new therapeutic agents (Kaplancıklı et al., 2014).

5. Synthesis of Anti-Inflammatory Compounds

Derivatives of Ethanone, such as substituted thieno[3,2-g]chromene derivatives, have been synthesized and evaluated for their anti-inflammatory activities, with some compounds exhibiting better activities than reference controls (Ouf et al., 2015).

properties

IUPAC Name

1-(3-methyl-1-benzothiophen-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-7-6-13-11-4-3-9(8(2)12)5-10(7)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVGUQUMZOPWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone,1-(3-methylbenzo[b]thien-5-yl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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